2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid
CAS No.:
Cat. No.: VC18227482
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O5 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid |
| Standard InChI | InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
| Standard InChI Key | TUSCUANOBOEMDP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)OCC(=O)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a central benzene ring substituted with two methoxy groups at the 2- and 6-positions, a methyl group at the 4-position, and an acetic acid moiety linked via an ether oxygen at the 1-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and intermolecular interactions. The IUPAC name, 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid, precisely reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.23 g/mol | |
| InChIKey | TUSCUANOBOEMDP-UHFFFAOYSA-N | |
| SMILES | COC1=CC(=CC(=C1OC)CC(=O)O)C | |
| Purity | 98% |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in the provided sources, analogs such as 2-(2,6-dimethoxyphenyl)acetic acid and 2-(3-(2,6-dimethylbenzyloxy)-4-methylphenyl)acetic acid suggest characteristic peaks. For instance:
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-NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm, and acetic acid protons at δ 2.5–3.0 ppm .
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IR: Strong absorption bands near 1700 cm (C=O stretch) and 1250 cm (C-O ether) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid likely involves:
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Etherification: Reaction of 2,6-dimethoxy-4-methylphenol with chloroacetic acid under basic conditions (e.g., KCO) to form the ether linkage .
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Purification: Crystallization or chromatography to achieve 98% purity .
Table 2: Comparative Analysis of Analogous Syntheses
| Compound | Yield | Key Reagents | Reference |
|---|---|---|---|
| 2-(2,6-Dimethoxyphenyl)acetic acid | 72% | Chloroacetic acid, KOH | |
| 2-(3-(2,6-Dimethylbenzyloxy)phenyl)acetic acid | 65% | Benzyl bromide, NaH |
Industrial Status
CymitQuimica discontinued the compound due to limited demand, though analogs remain available . Challenges in large-scale production include the cost of methoxy-substituted precursors and the need for anhydrous reaction conditions.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic aromatic rings:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) and partially soluble in water at acidic pH .
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Stability: Susceptible to hydrolysis under strong acidic or basic conditions due to the ester-like ether linkage .
Thermodynamic Parameters
While experimental data are sparse, computational estimates using group contribution methods suggest:
Applications and Research Significance
Pharmaceutical Intermediates
Phenoxyacetic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides . For example:
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Anti-inflammatory Agents: Structural analogs inhibit cyclooxygenase (COX) enzymes .
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Plant Growth Regulators: Modulate auxin-like activity in agrochemicals .
Recent Studies
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